molecular formula C10H6ClNO3 B1461216 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid CAS No. 1048922-51-5

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid

Cat. No. B1461216
CAS RN: 1048922-51-5
M. Wt: 223.61 g/mol
InChI Key: MKYNJVCSVZKIHU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or significance of the compound in various applications .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, and IR spectroscopy to determine the spatial arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and pKa .

Scientific Research Applications

Tautomerism and Basicity Studies

Research by Boulton and Katritzky (1961) on heteroaromatic compounds with five-membered rings, such as 5-hydroxyisoxazoles, which are structurally related to 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid, revealed insights into their tautomerism and basicity. The study found that these compounds exist in various tautomeric forms, influenced by the solvent's polarity, and displayed comparable basicity to carboxylic acids (Boulton & Katritzky, 1961).

Synthesis and Reactivity

Micetich and Chin (1970) explored the synthesis and lithiation of 3,5-disubstituted isoxazoles, which are relevant to the synthesis pathways of this compound. This study provides insights into the formation of 4-lithio derivatives, a crucial step in synthesizing such compounds (Micetich & Chin, 1970).

Herbicidal Activity

Research by Hamper et al. (1995) on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, closely related to this compound, demonstrated significant preemergent and postemergent herbicidal activity. This suggests potential agricultural applications for similar compounds (Hamper et al., 1995).

Synthesis of Hydroxybenzaldehyde Derivatives

A study by Potkin et al. (2012) on the synthesis of 5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids, which are structurally similar to this compound, revealed methods for obtaining esters and Schiff bases from these compounds. This work contributes to the understanding of the chemical properties and potential applications of such isoxazoles (Potkin et al., 2012).

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and the synthesis of derivatives with improved properties .

properties

IUPAC Name

3-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYNJVCSVZKIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

As described for example 323d, 3-(4-chloro-phenyl)-isoxazole-4-carboxylic acid ethyl ester (57.0 g, 226.5 mmol) was converted, instead of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid ethyl ester, to the title compound (50.7 g, 92%) which was obtained as a light yellow solid. MS: m/e=222.3 [M−H]−.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-chloro-phenyl)-isoxazole-4-carboxylic acid ethyl ester (57.0 g, 226.5 mmol) in ethanol (234 mL) was added aqueous sodium hydroxide (2 N, 175 mL, 351 mmol) and the resulting mixture stirred overnight at room temperature. The mixture was then acidified with HCl solution (4 N, 92.6 mL) to pH 2-3. The precipitate was then filtered off and dissolved in THF (762 mL) and then washed with saturated sodium chloride solution. The aqueous phase was then extracted with ethyl acetate and THF (1:1, 300 mL) and the combined organic phases dried over sodium sulfate and evaporated to afford the title compound (50.7 g, 92%) which was obtained as a light yellow solid. MS: m/e=222.3 [M−H]−.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
234 mL
Type
solvent
Reaction Step One
Name
Quantity
92.6 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
Reactant of Route 2
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
Reactant of Route 3
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
Reactant of Route 4
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
Reactant of Route 5
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3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
Reactant of Route 6
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid

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